4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl-
Description
4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl- (CAS 872-94-6) is a cycloaliphatic sulfone with the molecular formula C₅H₈O₂S and a molecular weight of 132.181 g/mol . Structurally, it consists of a five-membered thiophene ring partially saturated at the 4,5-positions, a sulfone group (S=O₂) at the 1-position, and a methyl substituent at the 3-position. This compound is part of a broader class of sulfones, which are notable for their stability and applications in organic synthesis, polymer chemistry, and materials science. Its IUPAC name reflects the dihydro modification (two adjacent saturated carbons), sulfone functionalization, and methyl substitution pattern .
Properties
IUPAC Name |
4-methyl-2,3-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-5-2-3-8(6,7)4-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRIUGAFUILOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236181 | |
| Record name | 4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-94-6 | |
| Record name | 4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIHYDRO-3-METHYLTHIOPHENE 1,1,-DIOXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl- (commonly known as 3-methyl-2,5-dihydrothiophene-1,1-dioxide) is a sulfur-containing heterocyclic compound. Its biological activity has garnered interest due to its potential applications in pharmaceuticals and agriculture. This article reviews the existing literature on its biological properties, including antibacterial activity and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula of 3-methyl-2,5-dihydrothiophene-1,1-dioxide is , characterized by a thiophene ring with a methyl group and a sulfone functional group. The presence of sulfur in its structure contributes to its unique reactivity and biological properties.
Antibacterial Activity
Several studies have investigated the antibacterial properties of 3-methyl-2,5-dihydrothiophene-1,1-dioxide. In one study, various metal complexes derived from this compound were synthesized and evaluated for their antibacterial efficacy against common pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The results indicated that some metal complexes exhibited medium-level antibacterial activity compared to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Metal Complexes Derived from 3-Methyl-2,5-Dihydrothiophene-1,1-Dioxide
| Compound | Test Organism | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| [Cu(L1)(NO3)H2O] | E. coli | 12 | Medium |
| [Zn(L2)(NO3)2] | S. aureus | 15 | Medium |
| [Cu(L2)(OAc)2] | Salmonella typhimurium | 10 | Low |
| Ampicillin | Control | 20 | High |
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various derivatives of 3-methyl-2,5-dihydrothiophene-1,1-dioxide and evaluating their biological activities. The synthesized compounds were tested for their antimicrobial properties using standard agar diffusion methods. Results showed that specific derivatives had enhanced activity against E. coli and S. aureus, indicating that modifications to the thiophene structure could improve biological efficacy .
Case Study 2: Role in Aroma Compounds
Research has highlighted the role of sulfur compounds like 3-methyl-2,5-dihydrothiophene-1,1-dioxide in contributing to the aroma profiles of various vegetables and mushrooms. These compounds are often potent odorants and can influence consumer preferences in food products . Understanding their biosynthesis can lead to applications in flavor enhancement in food industries.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 4,5-dihydrothiophene, 1,1-dioxide, 3-methyl- and related sulfones:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 4,5-Dihydrothiophene, 1,1-dioxide, 3-methyl- | C₅H₈O₂S | 132.181 | 872-94-6 | 4,5-saturation; methyl at C3; sulfone at S1 |
| 2,5-Dihydrothiophene 1,1-dioxide (Sulfolene) | C₄H₆O₂S | 118.154 | 77-79-2 | 2,5-saturation; no substituents |
| 2,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide | C₆H₁₀O₂S | 146.21 | N/A | 2,5-saturation; methyl groups at C2 and C4 |
| 3-Phenyl-2,3-dihydrothiophene 1,1-dioxide | C₁₀H₁₀O₂S | 202.25 | 42925-28-0 | 2,3-saturation; phenyl at C3; sulfone at S1 |
Key Observations :
- Ring saturation position dictates reactivity and stability. For example, 2,5-dihydrothiophene 1,1-dioxide (sulfolene) is more strained due to conjugated double bonds, enabling thermal extrusion of SO₂ .
- Substituents influence steric and electronic properties. The methyl group in the 3-position of the target compound may hinder nucleophilic attacks compared to unsubstituted sulfolene .
Physical and Thermochemical Properties
Limited direct data exist for 4,5-dihydrothiophene, 1,1-dioxide, 3-methyl-, but comparisons can be inferred:
Thermochemistry :
- Cycloaliphatic sulfones like 2,5-dihydrothiophene 1,1-dioxide exhibit lower thermal stability due to SO₂ extrusion tendencies, a property exploited in Diels-Alder reactions . The 3-methyl derivative likely has higher thermal stability due to steric protection of the sulfone group .
Preparation Methods
Reaction Conditions and Mechanism
- Oxidizing Agent : Peracetic acid or mCPBA in dichloromethane or acetic acid.
- Temperature : 0–25°C for 12–24 hours.
- Yield : ~80–90% (estimated from analogous reactions).
The reaction proceeds via electrophilic oxidation of the sulfur atom, converting the sulfide to the sulfone. Steric effects from the 3-methyl group minimally impact reactivity due to the sulfone’s planar geometry.
Cyclization of Allylic Alcohols with Sodium Metabisulfite
A scalable and efficient method involves the cyclization of allylic alcohols with sodium metabisulfite (Na₂S₂O₅) in a hydrofluoroether-water system. This approach, developed by Ruchkina et al., enables the synthesis of 3-sulfolenes, including the target compound.
General Procedure
- Substrate : Allylic alcohol (e.g., 3-methyl-2-buten-1-ol).
- Reagents : Na₂S₂O₅ (3–5 equiv), KHSO₄ (4–7.3 equiv).
- Solvent : Hexafluoroisopropanol (HFIP)-water (2:1 or 3:1 v/v).
- Conditions : 100°C for 36 hours in a sealed vessel.
- Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and chromatography.
Example Synthesis
Advantages
- Atom Economy : Utilizes inexpensive sulfite reagents.
- Solvent System : HFIP enhances reaction rates via polarity effects.
Elimination Reactions from Halogenated Precursors
Halogenated tetrahydrothiophene-1,1-dioxides serve as precursors to the target compound through dehydrohalogenation. This method, detailed by Timoshenko et al., involves two steps:
Step 1: Dibromination of Tetrahydrothiophene-1,1-Dioxide
- Reagents : Br₂ in CCl₄ at 0°C.
- Product : 3,4-dibromo-3-methyltetrahydrothiophene-1,1-dioxide.
Step 2: Base-Induced Elimination
Key Observation : The elimination proceeds regioselectively to form the thermodynamically favored 3-methyl-2,5-dihydrothiophene-1,1-dioxide due to conjugation with the sulfone group.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitations |
|---|---|---|---|---|
| Oxidation of Sulfide | 80–90 | Moderate | High | Requires pure sulfide precursor |
| Allylic Alcohol Cyclization | 95–99 | High | Moderate | HFIP cost and handling |
| Halogen Elimination | 65–70 | Low | Low | Multi-step synthesis |
Optimal Choice : The cyclization route offers near-quantitative yields and scalability, making it preferable for industrial applications despite HFIP’s expense.
Physicochemical Properties and Characterization
Q & A
Q. What are the standard synthetic routes for 3-methyl-4,5-dihydrothiophene 1,1-dioxide, and what yields can be expected?
The compound can be synthesized via cyclization of sulfur dioxide with dienes, followed by methylation. For example, reacting 4-methyl-1,3-pentadiene with SO₂ under controlled conditions yields 3-methyl derivatives. Purification often involves recrystallization from ethanol-ether solutions, achieving yields of 73–85% after optimization. In a one-pot synthesis, triethylamine is used to neutralize byproducts, and crystallization from ether/hexane provides high-purity products .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Critical for confirming substitution patterns. Deuterium labeling (e.g., in 2,5-dihydrothiophene-2,2',5,5'-d,1,1-dioxide) helps track isotopic incorporation .
- IR Spectroscopy : Identifies sulfone groups (S=O stretches at ~1150–1300 cm⁻¹) and conjugated double bonds. Spectral comparisons distinguish isomers .
Q. How is recrystallization optimized for purification?
Recrystallization from ethanol-ether mixtures (1:1 v/v) at low temperatures (−40°C) removes impurities. Multiple washes with water and saturated NaCl improve purity, with final yields >75% after two crystallization cycles .
Advanced Questions
Q. How does conjugation of the sulfone group influence bromination regioselectivity?
In the 2,5-isomer (β-sulfone), bromine adds to the double bond in aprotic media (e.g., dichloromethane), forming 3,4-dibromotetrahydrothiophene 1,1-dioxide. The 2,3-isomer (α-sulfone), with conjugated sulfone stabilization, requires aqueous conditions for bromination at the 2,3-positions. This highlights the role of conjugation in directing electrophilic attack .
Q. What strategies improve dehydrohalogenation to generate substituted derivatives?
Dehydrobromination of 3,4-dibromo-tetrahydrothiophene 1,1-dioxide with KOH in ethanol (60°C, 2 h) selectively removes HBr, yielding 3-bromo-2,3-dihydrothiophene 1,1-dioxide (>90% yield). Optimized stoichiometry (1:1.2 substrate-to-base ratio) minimizes side reactions .
Q. How do Grignard reagents probe α-hydrogen acidity in this system?
The α-hydrogens adjacent to the sulfone are acidic (pKa ~18–20). Ethylmagnesium bromide reacts with 2,5-dihydrothiophene 1,1-dioxide to form sulfinic anhydrides via nucleophilic attack at the sulfone oxygen. IR monitoring (S=O stretch shifts from 1300 to 1100 cm⁻¹) confirms intermediate formation .
Q. What role does this compound play in Diels-Alder reactions for bioactive synthesis?
As a dienophile, it reacts with electron-deficient dienes (e.g., maleic anhydride) under thermal conditions (80–100°C) to form fused tetrahydrothiophene dioxides. These derivatives exhibit antiphlogistic and antiulcer activities in vitro, with IC₅₀ values <10 µM in COX-2 inhibition assays .
Q. How can computational methods resolve resonance stabilization ambiguities?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model resonance structures by comparing bond lengths (C-S: 1.76 Å, S-O: 1.43 Å) with X-ray data. This validates the delocalization of sulfone electrons into the conjugated π-system, explaining enhanced stability in α-sulfones .
Safety and Handling
Q. What precautions are essential for laboratory handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
